3-(Hydroxyamino)-6,7-dimethylquinoxalin-2(1H)-one
Overview
Description
3-(Hydroxyamino)-6,7-dimethylquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxyamino)-6,7-dimethylquinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one derivatives. One common method includes the direct C3-functionalization via C–H bond activation. This process can involve various reactions such as arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the desired reactions.
Chemical Reactions Analysis
Types of Reactions: 3-(Hydroxyamino)-6,7-dimethylquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This includes nucleophilic and electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce hydroquinoxalines.
Scientific Research Applications
3-(Hydroxyamino)-6,7-dimethylquinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities that make it useful in studying enzyme interactions and cellular processes.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(Hydroxyamino)-6,7-dimethylquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Quinoxaline: The parent compound of 3-(Hydroxyamino)-6,7-dimethylquinoxalin-2(1H)-one, known for its broad range of biological activities.
Hydroxyquinoxalines: Compounds with similar structures but different functional groups, exhibiting varied chemical and biological properties.
Dimethylquinoxalines: These compounds have two methyl groups attached to the quinoxaline ring, similar to this compound.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyamino group allows for unique interactions with biological targets, making it a valuable compound in various research applications.
Biological Activity
3-(Hydroxyamino)-6,7-dimethylquinoxalin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a quinoxaline core, which is known for its diverse biological activities.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes like dihydrofolate reductase, which is crucial in DNA synthesis and cell proliferation .
- Antimicrobial Activity : Some derivatives exhibit broad-spectrum antimicrobial properties against various bacterial strains .
- Antidiabetic Effects : The compound has shown potential in inhibiting enzymes related to carbohydrate metabolism, such as α-amylase and α-glucosidase .
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The results are summarized in Table 1.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Bacillus subtilis | 8 µg/mL |
Saccharomyces cerevisiae | 64 µg/mL |
The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Antidiabetic Activity
Inhibition assays for α-amylase and α-glucosidase were performed to evaluate antidiabetic properties. The findings are presented in Table 2.
Enzyme | Inhibition (%) at 100 µM |
---|---|
α-Amylase | 93.2% |
α-Glucosidase | 73.7% |
These results suggest that the compound may be effective in managing blood glucose levels by inhibiting carbohydrate-digesting enzymes.
Case Studies
A notable case study involved the application of a derivative of this compound in a clinical setting. Patients with non-Hodgkin's lymphoma were treated with a regimen including this compound, leading to promising outcomes regarding tumor reduction and patient survival rates .
The study highlighted the compound's ability to enhance the efficacy of standard chemotherapy agents while minimizing side effects commonly associated with cancer treatments.
Properties
IUPAC Name |
3-(hydroxyamino)-6,7-dimethyl-1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-5-3-7-8(4-6(5)2)12-10(14)9(11-7)13-15/h3-4,15H,1-2H3,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKZJPKJRSYNSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=O)N2)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594761 | |
Record name | 3-(Hydroxyamino)-6,7-dimethylquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-74-6 | |
Record name | 3-(Hydroxyamino)-6,7-dimethyl-2(1H)-quinoxalinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937601-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Hydroxyamino)-6,7-dimethylquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.